molecular formula C13H15ClN2S B4001516 1-[4-(4-Chlorophenyl)sulfanylbutyl]imidazole

1-[4-(4-Chlorophenyl)sulfanylbutyl]imidazole

Cat. No.: B4001516
M. Wt: 266.79 g/mol
InChI Key: JZLQQVDFFFFVPY-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)sulfanylbutyl]imidazole is a chemical compound that belongs to the class of imidazole derivatives. It is known for its antifungal properties and is used in various medical and industrial applications. The compound is characterized by the presence of an imidazole ring attached to a butyl chain, which is further connected to a chlorophenyl group through a sulfanyl linkage.

Scientific Research Applications

1-[4-(4-Chlorophenyl)sulfanylbutyl]imidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its antifungal properties and potential use in treating fungal infections.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of vulvovaginal candidiasis.

    Industry: Utilized in the production of antifungal creams and other pharmaceutical formulations

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chlorophenyl)sulfanylbutyl]imidazole typically involves the reaction of 4-chlorothiophenol with a butyl imidazole derivative. The reaction is carried out under controlled conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorophenyl)sulfanylbutyl]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The antifungal activity of 1-[4-(4-Chlorophenyl)sulfanylbutyl]imidazole is primarily due to its ability to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes. The compound interferes with the enzyme cytochrome P450 14α-demethylase, which is responsible for converting lanosterol to ergosterol. This disruption in ergosterol synthesis leads to altered cell membrane permeability and ultimately results in the osmotic disruption or growth inhibition of the fungal cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Chlorophenyl)sulfanylbutyl]imidazole is unique due to its specific structural features, such as the presence of a sulfanyl linkage and a chlorophenyl group. These structural elements contribute to its distinct antifungal activity and make it a valuable compound in both medical and industrial applications .

Properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfanylbutyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2S/c14-12-3-5-13(6-4-12)17-10-2-1-8-16-9-7-15-11-16/h3-7,9,11H,1-2,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLQQVDFFFFVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCCCN2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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